molecular formula C20H20N2O3S2 B2522544 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide CAS No. 922592-44-7

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide

Cat. No.: B2522544
CAS No.: 922592-44-7
M. Wt: 400.51
InChI Key: SCPZLSCHNXKPOA-UHFFFAOYSA-N
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Description

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Group: The benzamide moiety is usually formed by reacting the corresponding benzoyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethylthio group.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the benzamide group, such as amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural features may also make it suitable for use in sensors or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways. The thiazole ring and the benzamide group could play crucial roles in binding to molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)benzamide: Lacks the ethylthio group, which may affect its reactivity and biological activity.

    N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide: Similar structure but with a methylthio group instead of an ethylthio group, potentially altering its properties.

    N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(propylthio)benzamide: Contains a propylthio group, which may influence its solubility and interaction with biological targets.

Uniqueness

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-4-26-15-7-5-6-13(10-15)19(23)22-20-21-17(12-27-20)16-11-14(24-2)8-9-18(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPZLSCHNXKPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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